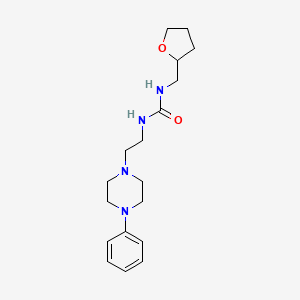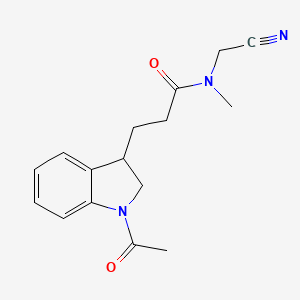![molecular formula C14H10ClN3O3S B2505349 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide CAS No. 1427652-74-1](/img/structure/B2505349.png)
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide, also known as CCMS or CCMS-1, is a chemical compound that has been extensively studied for its potential use in scientific research. CCMS-1 is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
作用機序
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in a variety of cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
In addition to its effects on cellular processes, 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been shown to have biochemical and physiological effects. For example, 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been shown to reduce the levels of reactive oxygen species in cells, which can contribute to oxidative stress and cellular damage. 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has also been shown to reduce the levels of inflammatory cytokines in cells, which can contribute to the development of inflammatory diseases.
実験室実験の利点と制限
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has several advantages for use in lab experiments. Its potency and specificity make it a valuable tool for studying the role of CK2 in cellular processes. However, 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the concentration and duration of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 treatment to avoid these potential issues.
将来の方向性
There are several future directions for research on 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, the use of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 in animal models of cancer and inflammatory diseases could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 involves the reaction of 2-chloropyridine-4-carboxylic acid with 4-cyanobenzylsulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified by column chromatography to yield 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 as a white solid. This synthesis method has been optimized to yield high purity and high yield of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1.
科学的研究の応用
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been studied extensively for its potential use in scientific research. Its ability to inhibit CK2 has been shown to have a variety of effects on cellular processes. For example, CK2 inhibition by 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cells to chemotherapy. 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide-1 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-chloro-N-[(4-cyanophenyl)methylsulfonyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-13-7-12(5-6-17-13)14(19)18-22(20,21)9-11-3-1-10(8-16)2-4-11/h1-7H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPQIQNLZYQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)

![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![N-[(3R,4R)-4-Methoxypyrrolidin-3-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2505279.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)


![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
